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Compound of Interest

Compound Name:
2-Chloro-7-methylquinazolin-4-

amine

Cat. No.: B14037946

Get Quote

Executive Summary
2-Chloro-7-methylquinazolin-4-amine is a critical heterocyclic intermediate employed in the

synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR,

VEGFR) and adenosine receptor antagonists.[1] As a functionalized quinazoline scaffold, it

possesses a unique dual-reactivity profile: the C4-amino group serves as a hydrogen bond

donor/acceptor for target binding, while the C2-chlorine atom acts as an electrophilic "handle"

for late-stage diversification via nucleophilic aromatic substitution (

) or Buchwald-Hartwig cross-coupling.

This guide details the physicochemical properties, validated synthetic routes, and reactivity

logic required to utilize this scaffold effectively in drug discovery campaigns.

Chemical Identity & Structural Analysis[2][3][4][5][6]
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Property Specification

IUPAC Name 2-Chloro-7-methylquinazolin-4-amine

Common Name 4-Amino-2-chloro-7-methylquinazoline

CAS Number
Not widely indexed (Commercially available as

Catalog Item, e.g., BLD Pharm BD00795041)

Molecular Formula

Molecular Weight 193.63 g/mol

SMILES Cc1ccc2c(N)nc(Cl)nc2c1

Physical State White to off-white solid

Solubility
Low in water; Soluble in DMSO, DMF, hot

Ethanol

Electronic Structure & Reactivity Logic
The quinazoline core is electron-deficient (π-deficient). In the precursor 2,4-dichloro-7-

methylquinazoline, the C4 position is significantly more electrophilic than the C2 position. This

difference arises because the nitrogen at N3 directs electron density away from C4 more

effectively than N1 does from C2, and the C4 position is less sterically hindered.

However, once the C4-chlorine is replaced by an amino group to form the title compound, the

electron-donating nature of the amine (

effect) deactivates the ring system slightly. Consequently, the remaining C2-chlorine becomes
less reactive than in the dichloro- precursor, requiring more forcing conditions (heat, acid
catalysis, or transition metal catalysis) for subsequent substitution.

Synthesis & Production
The synthesis follows a linear 3-step protocol starting from commercially available 2-amino-4-

methylbenzoic acid.
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Figure 1: Synthetic route emphasizing the regioselective amination step.

Detailed Experimental Protocols
Step 1: Cyclization to Quinazoline-2,4-dione

Reagents: 2-Amino-4-methylbenzoic acid (1.0 eq), Urea (5.0 eq).

Procedure: Mix solids thoroughly and heat to 160°C (melt) for 4–6 hours. The mixture will

solidify.

Workup: Cool to room temperature. Add water, stir to break up the solid, and filter. Wash with

water and dry.[2][3]

Yield: Typically >85%.

Step 2: Chlorination (Key Intermediate Synthesis)[3]
Reagents: 7-Methylquinazoline-2,4-dione (1.0 eq),

(excess, solvent),

-Dimethylaniline (catalytic).

Procedure: Reflux the mixture for 4–8 hours until the solution becomes clear.

Workup:Caution: Exothermic. Distill off excess

. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with

to pH 7–8. Filter the precipitate (2,4-dichloro-7-methylquinazoline).

Validation:

NMR (CDCl3) should show a singlet methyl peak (~2.64 ppm) and aromatic protons.
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Step 3: Regioselective Amination (

)
Critical Control Point: Temperature control is vital to prevent double-amination (formation of 2,4-

diamino species).

Reagents: 2,4-Dichloro-7-methylquinazoline (1.0 eq), Ammonia (7N in Methanol or aqueous

, 2.0 eq).

Procedure:

Dissolve the dichloro- substrate in THF or Methanol.

Cool to 0°C.

Add the ammonia solution dropwise.

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

Monitoring: TLC (Hexane/EtOAc) will show the consumption of the starting material (non-

polar) and the appearance of the mono-amino product.

Workup: Evaporate volatiles. Suspend the residue in water, filter, and wash with cold ether

(removes unreacted dichloro starting material).

Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Derivatization Strategies
The utility of 2-chloro-7-methylquinazolin-4-amine lies in its ability to undergo a second

substitution at the C2 position.
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Figure 2: Divergent synthesis pathways from the core scaffold.

Protocol for C2-Functionalization
Since the C4-amine deactivates the ring, C2-substitution often requires:

Thermal Activation: Heating to 80–120°C in solvents like DMF or Dioxane.

Acid Catalysis: Use of acetic acid or HCl can protonate the N3 nitrogen, restoring

electrophilicity at C2.

Transition Metal Catalysis: For unreactive nucleophiles (e.g., anilines), Palladium-catalyzed

amination is preferred over standard

.

Physicochemical Data Summary
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Parameter Value / Observation

Melting Point
>200°C (Predicted based on analogs; Dichloro

precursor mp is 142°C)

pKa (Calculated)
~5.5 (N1 protonation). The C4-amine is weakly

basic.

LogP
~1.8–2.2 (Lipophilic, suitable for membrane

permeability)

Stability
Stable under standard laboratory conditions.

Hydrolytically stable at neutral pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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